![molecular formula C24H19ClN4O5 B2874541 ethyl 2-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1105231-61-5](/img/structure/B2874541.png)
ethyl 2-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridinone ring, an amide group, and an ester group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The oxadiazole and pyridinone rings are aromatic, which means they are likely to contribute to the compound’s stability and may influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Aryloxadiazolylacetic Acids A simple synthesis method for ethyl aryloxadiazolylacetates involves acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides, followed by thermal degradation of the acylated tetrazoles to 1,3,4-oxadiazoles. This process yields aryloxadiazolylacetic acids upon hydrolysis, which are known for their anti-inflammatory, analgesic, and anti-microbial activities (Janda, 2001).
Characterization of New Quinazolines Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate undergoes reactions leading to the formation of compounds with potential antimicrobial activities. These compounds have been screened for their effectiveness against various bacterial and fungal strains, showcasing their utility in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Routes to Oxadiazoles and Pyridopyridazines Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate serves as a precursor for various electrophilic reagents, leading to the synthesis of 1,3,4-oxadiazoles, 1,3,4-oxadiazolopyridines, and pyridopyridazines. These compounds have significant reactivity and potential applications in chemical synthesis (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Synthesis and Antibacterial Activity of Oxadiazole Derivatives N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to significant antibacterial activity. These compounds represent a class of interest due to their biological properties (Khalid et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O5/c1-2-33-24(32)17-6-3-4-8-19(17)26-20(30)14-29-13-5-7-18(23(29)31)22-27-21(28-34-22)15-9-11-16(25)12-10-15/h3-13H,2,14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYVDNLWFUDFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate |
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